Product packaging for Etofesalamide(Cat. No.:CAS No. 64700-55-6)

Etofesalamide

Cat. No.: B1199343
CAS No.: 64700-55-6
M. Wt: 257.28 g/mol
InChI Key: AVEUZYHDYBJRPU-UHFFFAOYSA-N
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Description

Historical Context of Etofesalamide Discovery and Early Academic Inquiry

Early academic inquiry into compounds of this nature was often driven by the search for new therapeutic agents. One of the notable early clinical investigations involving this compound was a randomized controlled trial in 1999 that explored its efficacy as a topical treatment for chronic eczema. This study marked a significant point in the documented research of this specific salicylanilide (B1680751) derivative.

Evolution of Research Perspectives on this compound

The research focus on this compound has evolved, mirroring the broader trends in the study of salicylanilide derivatives. Initially, its application appears to have been explored in the realm of dermatology, as evidenced by the 1999 clinical trial on eczema.

In more recent years, the perspective on this compound has shifted towards oncology. It is now considered an emerging therapeutic agent in this field, with research suggesting it may function as an alkylating agent. patsnap.com This proposed mechanism involves the interference with DNA replication in rapidly dividing cells, a hallmark of cancer. patsnap.com This evolution in research demonstrates a pivot from topical anti-inflammatory applications to systemic anticancer investigations.

Contemporary Significance of this compound in Chemical Biology and Medicinal Chemistry

In the current scientific landscape, this compound holds significance in both chemical biology and medicinal chemistry. Its relatively simple yet pharmacologically active structure makes it an interesting scaffold for the development of new therapeutic agents.

In medicinal chemistry , research is focused on understanding its mechanism of action and exploring its potential as an anticancer drug. Studies on related salicylanilide derivatives have shown that they can act as inhibitors of critical cellular signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in cancer. nih.govnih.gov The potential for this compound and its analogs to be developed into targeted cancer therapies is an active area of investigation.

In chemical biology , this compound can serve as a tool to probe biological systems. Its ability to interfere with fundamental cellular processes like DNA replication makes it a candidate for use as a molecular probe to study these pathways. The development of this compound derivatives could also lead to new chemical tools for investigating cellular mechanisms related to inflammation and cell proliferation.

Below are interactive tables summarizing key research findings related to this compound and its broader class of salicylanilides.

Table 1: Research Highlights of Salicylanilide Derivatives

Research Area Key Findings
Antimicrobial Activity Halogenated salicylanilides have been used in both human and veterinary medicine as effective anthelmintic drugs. nih.gov
Anti-inflammatory Properties Early evidence of potential anti-inflammatory action has expanded the scope of salicylanilide research. nih.gov
Anticancer Potential Salicylanilides have been shown to induce cytotoxic or cytostatic effects in vitro and in vivo. nih.gov

| Mechanism of Action in Cancer | Some salicylanilides are known to be uncouplers of oxidative phosphorylation and can inhibit the tyrosine kinase of the epidermal growth factor receptor (EGFR). nih.gov |

Table 2: Potential Applications of this compound

Field Potential Application Supporting Evidence/Rationale
Oncology Treatment of solid tumors and hematologic malignancies. Investigated as an alkylating agent that interferes with DNA replication and promotes apoptosis. patsnap.com
Dermatology Treatment of chronic eczema. A 1999 randomized controlled trial demonstrated its efficacy as a topical ointment.

| Chemical Biology | As a molecular probe. | Its ability to interfere with DNA replication could be utilized to study this fundamental cellular process. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B1199343 Etofesalamide CAS No. 64700-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AVEUZYHDYBJRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80215034
Record name Efuamide
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Molecular Weight

257.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64700-55-6
Record name N-(4-Ethoxyphenyl)-2-hydroxybenzamide
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Record name Efuamide
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Record name p-Salicylophenetidide
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Record name Efuamide
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Record name ETOFESALAMIDE
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Synthetic Methodologies and Chemical Reactivity of Etofesalamide

Established Chemical Synthesis Pathways of Etofesalamide

This compound is primarily synthesized through a condensation reaction between 4-ethoxyaniline and salicylic (B10762653) acid. This process involves the formation of an amide bond, yielding this compound as the main product.

Condensation reactions are a fundamental class of chemical reactions where two molecules combine to form a single, larger molecule, typically with the elimination of a small molecule such as water, ammonia, or an alcohol. wikipedia.orglabxchange.org In the synthesis of this compound, the condensation occurs between the amine group of 4-ethoxyaniline and the carboxylic acid group of salicylic acid. This specific type of condensation is an amidation reaction, leading to the formation of the amide linkage characteristic of this compound.

Dehydrating agents are crucial in this compound synthesis as they facilitate the removal of water, a byproduct of the condensation reaction. fiveable.me By removing water, these agents shift the reaction equilibrium towards product formation, thereby enhancing the yield and efficiency of the synthesis. fiveable.me Common dehydrating agents employed in the synthesis of this compound include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). These agents are vital for driving the amide bond formation.

The general reaction can be represented as: 4-Ethoxyaniline + Salicylic Acid this compound + H₂O

A typical industrial protocol for this compound synthesis prioritizes cost-effectiveness and scalability, utilizing high-purity raw materials such as 4-ethoxyaniline (≥99.5%) and pharmaceutical-grade salicylic acid. Glass-lined reactors, resistant to corrosive agents like SOCl₂, are used, and in-line pH monitoring helps ensure reaction completeness. Typical yields range from 75–85% with purity ≥98% as assessed by HPLC-UV.

Table 1: Key Reagents and Conditions for this compound Synthesis

ComponentRoleSpecific Examples/Conditions
Reactants Precursors4-Ethoxyaniline, Salicylic Acid
Dehydrating Agents Water RemovalThionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃)
Solvents Reaction MediumDichloromethane, Dimethylformamide (DMF) (for optimization)
Catalysts Reaction AccelerationTriethylamine (for acid scavenging) (for optimization)
Temperature Control Reaction Rate/PurityOptimized for yield and purity
Purification Product IsolationRecrystallization (ethanol/water), Column Chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient)

Synthetic Strategies for this compound Analogs and Derivatives

Synthetic derivatives of this compound, such as N-(4-ethoxyphenyl) benzamide (B126) analogues, have been explored for enhanced biological activities, including anti-inflammatory and antiallergic properties. Modifications like Mannich reactions or halogenation can improve potency. The synthesis of analogs often involves modifying the substituents on the core benzamide structure, aiming to alter solubility, target affinity, or other pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models can be employed to guide the modification of substituents, for instance, on a sulfonamide group, to enhance solubility without compromising target affinity.

Chemical Reactivity and Transformation Mechanisms of this compound

This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions, particularly at the aromatic ring. Understanding these transformation mechanisms is crucial for predicting its stability, potential degradation pathways, and interactions in different chemical environments. msu.edumt.com

This compound can be oxidized to form corresponding quinones. Common oxidizing agents used in such transformations include potassium permanganate (B83412) and chromium trioxide. While specific detailed mechanisms for this compound oxidation are not extensively detailed, oxidation reactions in organic chemistry generally involve the increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen.

Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents typically employed for such transformations include lithium aluminum hydride or sodium borohydride (B1222165). These reagents are capable of reducing amide functionalities to amines, or carbonyl groups to alcohols, depending on the specific structure and conditions.

Table 2: Chemical Reactivity of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of corresponding quinonesPotassium permanganate, Chromium trioxide
Reduction Conversion to corresponding amine derivativesLithium aluminum hydride, Sodium borohydride
Substitution Nucleophilic substitution at the aromatic ring(Reagents not specified in search results)

Nucleophilic Substitution Reactions of this compound

This compound is capable of undergoing nucleophilic substitution reactions, specifically targeting its aromatic ring. Nucleophilic aromatic substitution (SNAr) is a class of reactions where an electron-rich species, known as a nucleophile, replaces a leaving group on an aromatic ring. For such reactions to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups (EWGs) located ortho or para to the leaving group, which help stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. iscnagpur.ac.inresearchgate.netfishersci.figovtpgcdatia.ac.in

While this compound's structure contains an amide linkage and a hydroxyl group, which can influence electron density on the aromatic rings, detailed research findings or specific experimental data tables outlining the precise conditions, suitable nucleophiles, reaction mechanisms (e.g., SNAr, benzyne, or SN1 for diazonium salts), products, or yields for nucleophilic substitution reactions of this compound were not extensively available in the public domain searches. Therefore, specific reaction parameters and detailed outcomes for this compound's nucleophilic substitution reactions are not presented here.

Mechanistic Investigations of Etofesalamide at Molecular and Cellular Levels

Cellular Responses to Etofesalamide Exposure

Induction of Apoptosis in Sensitive Cell Lines

This compound induces apoptosis, or programmed cell death, in sensitive cell lines through a distinct mechanism of action as an alkylating agent. Alkylating agents function by adding alkyl groups to the DNA molecule. mdpi.comwikipedia.orgjlu.edu.cnescholarship.org This process results in the formation of cross-links between DNA strands, which subsequently prevents the DNA from unwinding and replicating effectively. mdpi.comwikipedia.orgjlu.edu.cn Such interference with the DNA replication machinery is particularly detrimental to cancer cells, which are characterized by their rapid and uncontrolled division. wikipedia.orgjlu.edu.cn

The drug's affinity for DNA also leads to the activation of various cellular pathways that promote apoptosis. frontiersin.orgjlu.edu.cnmdpi.comnih.govmdpi.com Cancer cells, which frequently exhibit mechanisms to evade natural apoptotic processes, are rendered more susceptible to destruction through this compound's intervention. jlu.edu.cn Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including those associated with solid tumors and hematologic malignancies. jlu.edu.cn While specific quantitative data for individual cell lines from permissible sources are limited, the observed effects underscore its potential as a pro-apoptotic agent in cancer therapy.

Table 1: Observed Apoptotic and Cytotoxic Effects of this compound

Effect ObservedMechanism ImplicatedCell Line/Cancer TypeReference
Induction of ApoptosisDNA alkylation, interference with DNA replication, activation of pro-apoptotic pathwaysVarious cancer cell lines, including solid tumors and hematologic malignancies mdpi.comwikipedia.orgfrontiersin.orgjlu.edu.cnescholarship.orgmdpi.comnih.govmdpi.com
Cytotoxic EffectsDisruption of cellular processes in rapidly dividing cellsVarious cancer cell lines jlu.edu.cn

Effects on Cellular Proliferation and Differentiation

This compound significantly impacts cellular proliferation, particularly in rapidly dividing cells such as cancer cells. As an alkylating agent, this compound works by forming cross-links within DNA, thereby impeding the DNA replication process. wikipedia.orgjlu.edu.cn This interference directly inhibits the rapid and uncontrolled division characteristic of malignant cells, contributing to its efficacy against various forms of cancer. jlu.edu.cn Research indicates its potential in inhibiting cancer cell proliferation across multiple cancer types. researchgate.netjlu.edu.cn

Molecular Modeling and Computational Studies of this compound Interactions

Molecular modeling and computational chemistry techniques play an increasingly vital role in understanding the behavior and interactions of chemical compounds, including drug candidates. labxchange.orgoaes.ccnih.govnih.gov For this compound, computational chemistry data, such as Topological Polar Surface Area (TPSA) and LogP values, have been reported chemscene.com, providing initial insights into its physicochemical properties that are relevant to its biological activity and potential interactions within cellular environments.

Furthermore, quantum chemistry methods, including those employing software like Gamess, have been utilized in studies related to this compound, specifically in investigating its metabolic pathways. jlu.edu.cn This demonstrates the application of advanced computational approaches to elucidate the molecular transformations and fate of this compound within biological systems.

While explicit molecular docking or molecular dynamics simulations detailing this compound's precise binding to specific protein targets (beyond its general action as an alkylating agent on DNA) are not extensively detailed in the permissible search results, such computational methods are routinely employed in drug discovery. nih.govresearchgate.netnih.govmdpi.comresearchgate.net These techniques can predict binding affinities, identify potential molecular targets, and provide structural insights into the mechanisms of interaction between a compound and biological macromolecules. Given this compound's known mechanism of DNA alkylation, computational studies could be applied to model its interactions with DNA, DNA repair enzymes, or other relevant cellular components to further elucidate its molecular mechanism of action.

Table 2: Computational Chemistry Data for this compound

PropertyValueUnitReference
TPSA58.56Ų chemscene.com
LogP3.0432- chemscene.com
H_Acceptors3- chemscene.com
H_Donors2- chemscene.com

Preclinical Pharmacological Studies of Etofesalamide

In Vitro Cytotoxicity and Antiproliferative Activity Research

In vitro studies are fundamental for assessing a compound's direct effects on cellular viability and proliferation. Etofesalamide has demonstrated activity against various cancer cell lines, indicating its potential as an anticancer agent.

This compound has exhibited cytotoxicity against cancer cell lines, including the breast cancer cell line MCF7. datainsightsmarket.com Its primary indication in oncology research is for the treatment of various forms of cancer, encompassing both solid tumors and hematologic malignancies. datainsightsmarket.com The mechanism of action for this compound involves its function as an alkylating agent. It acts by adding alkyl groups to the DNA molecule, a process that results in the formation of cross-links between DNA strands. This interference effectively prevents DNA from unwinding and replicating. datainsightsmarket.com Such disruption of the DNA replication machinery is particularly detrimental to cancer cells, which are characterized by their rapid and uncontrolled division. datainsightsmarket.com

While this compound has shown cytotoxicity, specific quantitative data, such as half-maximal inhibitory concentration (IC50) values across a broad panel of cancer cell lines, were not detailed in the available search results.

A significant aspect of this compound's anticancer potential lies in its ability to induce apoptosis, or programmed cell death. The compound's affinity for DNA is linked to the activation of various cellular pathways that promote this apoptotic process. datainsightsmarket.com Cancer cells often develop mechanisms to evade natural apoptotic pathways, but this compound's intervention renders them more susceptible to destruction. datainsightsmarket.com This dual action—impeding DNA replication and promoting apoptotic pathways—contributes to its efficacy in targeting malignant cells. datainsightsmarket.com this compound is also broadly categorized as an "Apoptosis inducer." ufg.br

In Vivo Pharmacological Activity Assessments in Animal Models

In vivo studies provide insights into a compound's effects within a living organism, offering a more complex biological context than in vitro models.

In the context of preclinical pharmacological studies, this compound has been primarily noted for its utility as an internal standard in pharmacokinetic investigations of other compounds. For instance, it has been employed in studies to quantify compounds like rotundic acid in rat plasma and tissue using liquid chromatography-mass spectrometry methods. researchgate.netresearchgate.netresearchgate.net This application highlights its stability and suitability as a reference compound in biological matrices. researchgate.net

However, direct and specific data detailing this compound's own antitumor efficacy, such as tumor reduction rates or survival benefits, in in vivo murine models (e.g., xenograft models) as the primary therapeutic agent, were not found in the provided search results.

Research into the pharmacological activity of specific this compound analogs in preclinical cancer models was not extensively detailed in the provided search results. While studies have explored the metabolism of this compound in filamentous fungi, identifying phase II metabolites such as glucoside and riboside conjugates, nih.gov these studies focus on biotransformation rather than the direct pharmacological evaluation of structurally modified this compound analogs for anticancer activity.

Comparative Preclinical Efficacy Studies of this compound

Direct comparative preclinical efficacy studies specifically evaluating this compound against other established or investigational anticancer agents were not found in the provided search results. The available information primarily focuses on this compound's intrinsic properties and its role as an analytical tool in the study of other compounds.

Metabolism and Biotransformation Research on Etofesalamide

Microbial Biotransformation of Etofesalamide

Research into the microbial biotransformation of this compound has revealed distinct metabolic pathways, primarily involving Phase II reactions. A screening of seven different fungal strains demonstrated their capacity to transform this compound researchgate.netnih.govcapes.gov.brresearchgate.net. Notably, these microbial transformations predominantly result in the formation of Phase II metabolites, with no Phase I metabolites being detected during these processes researchgate.netnih.govcapes.gov.brresearchgate.net. This absence of Phase I metabolism highlights a unique aspect of this compound's biotransformation in these microbial systems.

The primary metabolic products identified were glucoside and riboside conjugates of this compound researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.com. The glucoside conjugate was found to be the major product, consistently achieving a yield greater than 90% researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.com. This pattern of conjugation in filamentous fungi, characterized by glucosidation and ribosidation, differs significantly from the Phase II metabolism observed in mammalian systems, where glucuronidation is typically the predominant pathway researchgate.netnih.govcapes.gov.br. Fungi tend to prioritize glycosylation over glucuronidation .

Phase II Metabolism in Filamentous Fungi (e.g., Cunninghamella)

Filamentous fungi, particularly species within the genus Cunninghamella, have been instrumental in studying the Phase II metabolism of this compound. Cunninghamella elegans is recognized for its ability to metabolize various xenobiotics through both Phase I and Phase II biotransformations researchgate.net. Specifically, Cunninghamella blakesleeana AS 3.153 has been shown to metabolize this compound into its glucoside and riboside derivatives .

Other fungal genera, such as Aspergillus, Mucor, and Penicillium, have also been identified in studies investigating this compound's Phase II metabolism nih.gov. The findings suggest that these fungi can serve as valuable microbial models for predicting mammalian drug metabolism due to their capacity to produce similar Phase I and Phase II metabolites when interacting with xenobiotics nih.gov.

The formation of glucoside conjugates represents the primary metabolic pathway for this compound in filamentous fungi. Studies have consistently shown that the glucoside conjugate is the most abundant metabolite, with yields exceeding 90% researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.com. This glucosidation process is a well-established metabolic pathway for drugs in microbial models researchgate.net.

In addition to glucoside conjugates, riboside conjugates are also formed during the microbial biotransformation of this compound, although they are present in smaller quantities compared to the glucoside conjugates researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.com.

Enzymatic Processes in Microbial Metabolism of this compound

The biotransformation of this compound in microbial systems involves specific enzymatic processes. Microbial metabolism, in general, relies on metabolic enzymes to break down nutrients susupport.com. Enzymes act as biocatalysts, facilitating specific biochemical reactions that are integral to the metabolic processes within living cells jokichi-takamine.com.

In the context of this compound, the formation of the major glucoside conjugate was confirmed through enzymatic hydrolysis, indirectly indicating the involvement of enzymes in its synthesis researchgate.netnih.govcapes.gov.br. More specifically, cytosolic preparations from Cunninghamella elegans have been shown to contain activities of UDP-glucosyltransferase researchgate.net. This enzyme plays a direct role in the glucosylation process, which leads to the formation of glucoside conjugates.

The following table summarizes the key findings regarding this compound's microbial biotransformation:

Table 1: Summary of this compound Microbial Biotransformation Findings

Fungal System (Example)Metabolites FormedPredominant MetaboliteYield of Major MetabolitePhase I Metabolites DetectedComparison to Mammalian Metabolism
Filamentous FungiGlucoside, Riboside Conjugates researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.comGlucoside Conjugate researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.com>90% researchgate.netnih.govcapes.gov.brresearchgate.nethoelzel-biotech.comNo researchgate.netnih.govcapes.gov.brresearchgate.netDiffers (Fungi prioritize glycosylation over glucuronidation) researchgate.netnih.govcapes.gov.br
Cunninghamella spp.Glucoside, Riboside Conjugates Glucoside Conjugate >90% No Mimics mammalian Phase II for xenobiotics nih.gov

Note: In an interactive environment, this table would allow users to filter, sort, and expand rows for more detailed information.

Role of this compound as a Model Compound in Metabolic Studies

This compound holds significant value as a model compound in metabolic studies, particularly for investigating Phase II metabolism in fungal systems . Its distinct metabolic profile in fungi, characterized by the absence of Phase I metabolism and the prevalence of glycosylation, makes it an ideal candidate for exploring species-specific biotransformation pathways. This application is crucial for a deeper understanding of metabolic pathways and the enzymatic processes involved in drug metabolism across different biological systems .

Application in Studying Phase II Metabolism in Fungal Systems

The use of this compound as a model compound facilitates comprehensive studies on Phase II metabolism within fungal systems . Research utilizing this compound aims to elucidate the specific Phase II metabolites produced and the mechanisms governing their formation in filamentous fungi researchgate.netnih.govcapes.gov.br. The observed divergence in metabolic pathways, where fungi primarily form glucoside and riboside conjugates while mammals predominantly perform glucuronidation, underscores this compound's utility in highlighting species-specific metabolic differences .

Microbial systems, such as various Cunninghamella species, are considered valuable tools for predicting potential routes of mammalian biotransformation of drug candidates nih.govchinaphar.com. By studying the metabolism of compounds like this compound in these fungal models, researchers can gain insights into the chemistry and biological significance of drug metabolism, contributing to broader pharmaceutical and toxicological understanding chinaphar.com.

Structural Modification and Structure Activity Relationship Sar Studies of Etofesalamide

Rational Design of Etofesalamide Derivatives

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. 222.198.130 For the salicylanilide (B1680751) class, to which this compound belongs, this process involves the strategic modification of the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. Salicylanilides are known for a wide spectrum of biological effects, and their derivatives have been investigated for various therapeutic applications, including anthelmintic and anticancer properties. nih.govresearchgate.net

The fundamental structure of this compound, N-(4-ethoxyphenyl)-2-hydroxybenzamide, features a salicylic (B10762653) acid moiety linked to an aniline (B41778) derivative via an amide bond. The rational design of its derivatives focuses on several key areas:

Modification of the Salicyl Ring: Introducing or altering substituents on the salicylic acid portion can influence factors like acidity, hydrogen-bonding capacity, and interaction with biological targets.

Amide Linker Modification: While less common, changes to the amide bond itself could affect the molecule's conformation and stability.

The goal of these designs is to systematically probe the chemical space around the this compound scaffold to build a comprehensive understanding of its structure-activity relationship.

Impact of Structural Alterations on this compound's Biological Activity

The biological activity of salicylanilides is highly sensitive to their structural features. nih.gov Even minor changes to the molecule can lead to significant shifts in potency and target specificity. SAR studies aim to identify the key chemical features responsible for a compound's biological effects.

This compound is a benzamide (B126) derivative, a class of compounds with diverse pharmacological activities. researchgate.net Modifications to the benzamide core of salicylanilides are a primary strategy for optimizing activity. Key modifications include altering the substitution patterns on both the salicylic acid and aniline rings.

For the salicylanilide class, the presence and position of electron-withdrawing groups, such as halogens or nitro groups, on the aniline ring are often crucial for activity. The hydroxyl group on the salicyl ring is also typically considered essential for biological action, as it can participate in key hydrogen-bonding interactions with target proteins.

Table 1: Conceptual Impact of Benzamide Modifications on a General Salicylanilide Scaffold This table illustrates general SAR principles for the salicylanilide class, as specific experimental data for this compound derivatives is not extensively available in public literature.

Modification SiteType of ModificationPredicted Impact on Biological ActivityRationale
Salicyl Ring Removal of 2-hydroxyl groupSignificant decreaseThe hydroxyl group is often a key pharmacophore for target interaction.
Addition of halogen at C5Potential increaseIncreases lipophilicity and can form halogen bonds with the target.
Aniline Ring Removal of 4-ethoxy groupLikely decrease in potencyAlters electronic properties and steric bulk, affecting target fit.
Replacement of 4-ethoxy with 4-chloroPotential increase in potencyHalogen substitution is a common strategy to enhance activity in salicylanilides.
Introduction of a 3-nitro groupPotential increase in potencyElectron-withdrawing groups can enhance the acidity of the amide N-H and improve target binding.

Halogenation is a critical and widely studied modification for the salicylanilide drug class. researchgate.net Many of the most potent anthelmintic salicylanilides are halogenated. eaavmadrid2011.es The introduction of halogen atoms (e.g., chlorine, bromine, iodine) at specific positions on either aromatic ring can dramatically enhance potency. This is often attributed to several factors:

Increased Lipophilicity: Halogens increase the molecule's ability to cross biological membranes.

Electronic Effects: As potent electron-withdrawing groups, they can influence the acidity of the phenolic hydroxyl and amide N-H protons, which can be critical for the mechanism of action, such as the uncoupling of oxidative phosphorylation. nih.gov

Specific Interactions: Halogen atoms can participate in "halogen bonding," a specific type of non-covalent interaction with biological targets that can enhance binding affinity.

Mannich reactions are used to introduce aminomethyl groups into a molecule, which can increase water solubility and provide new points for interaction with biological targets. helsinki.fi Applying Mannich reactions to the this compound scaffold could produce derivatives with altered pharmacokinetic profiles. The introduction of a basic nitrogen atom can improve a compound's aqueous solubility and allows for the formation of salts, which can be advantageous for formulation. researchgate.net In some compound classes, Mannich bases have been shown to be more potent than their parent molecules. researchgate.net

Table 2: Potential Effects of Halogenation and Mannich Reactions on this compound This table is illustrative, based on general chemical principles, as specific data on these modifications for this compound is limited.

Reaction TypePosition of ModificationPotential Outcome
Halogenation C5 of Salicyl RingIncreased potency and lipophilicity
C3' of Aniline RingEnhanced biological activity
Mannich Reaction C3 or C5 of Salicyl RingIncreased water solubility, altered target binding

Computational Approaches in this compound Structural Optimization

Computational chemistry offers powerful tools to accelerate the drug design process by predicting how structural modifications might affect a molecule's properties and interactions with its biological target. 222.198.130

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. eaavmadrid2011.es If a biological target for this compound is identified, virtual screening could be employed to find new, structurally diverse molecules with similar predicted binding properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires a 3D structure of the target protein. Compounds from a database are "docked" into the target's binding site, and a scoring function is used to estimate their binding affinity.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses the structure of a known active ligand, like this compound, as a template. eaavmadrid2011.es The database is then searched for molecules with similar shapes, sizes, and electrostatic properties.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be used to:

Predict its binding mode within a hypothetical or known target protein.

Analyze how different derivatives might interact with the same target.

Explain the SAR data by visualizing how structural changes affect binding interactions.

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. figshare.commdpi.com After docking a molecule like this compound into its target, an MD simulation can be run to assess the stability of the predicted binding pose. scribd.comnih.gov This technique allows researchers to observe the dynamic behavior of the ligand-protein complex, providing a more realistic understanding of the binding interactions and helping to confirm the stability of key contacts predicted by docking. scribd.comnih.gov

Advanced Analytical Methodologies for Etofesalamide Research

Chromatographic Techniques for Etofesalamide and its Metabolites

Chromatographic techniques are fundamental for separating this compound from impurities, precursors, and its various metabolites in complex matrices. These methods leverage differential affinities of compounds for a stationary phase and a mobile phase, enabling their isolation and subsequent detection.

Liquid Chromatography (LC) Applications

Liquid Chromatography (LC) serves as a versatile tool in this compound research, particularly when coupled with mass spectrometry for the analysis of its metabolites. LC methods are instrumental in separating the target compound and its transformed products from biological samples, such as those derived from fungal biotransformation studies. For instance, liquid chromatography coupled to mass spectrometry has been utilized to assay the metabolites of this compound in filamentous fungi researchgate.netnih.govcapes.gov.br. This approach has facilitated the identification of phase II conjugates, specifically glucoside and riboside derivatives, as the primary metabolites formed by certain fungal strains researchgate.netnih.govcapes.gov.br. LC offers a broad spectrum of metabolite coverage due to its compatibility with various column chemistries, including reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for ionic and polar compounds thermofisher.com.

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Preparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the preparative isolation of its conjugates. HPLC is widely recognized in pharmaceutical analysis for its high resolution and sensitivity in the separation, identification, and quantification of drug substances labinsights.nl.

For purity assessment, HPLC with ultraviolet (UV) detection is a standard method. A typical purity threshold for this compound is reported to be ≥98% . This analytical approach ensures the quality and consistency of the compound, which is critical for research and potential therapeutic applications.

In the context of metabolite research, semi-preparative HPLC has been successfully employed for the isolation and purification of this compound conjugates. For example, this compound-2-glucuronide was prepared from rabbit urine samples using semi-preparative HPLC, allowing for the subsequent structural confirmation of the conjugate researchgate.net. This highlights HPLC's utility not only in analytical quantification but also in preparing sufficient quantities of metabolites for further structural elucidation studies.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue/DescriptionApplication ContextReference
Detection Wavelength254 nmPurity Assessment (HPLC-UV)
Purity Threshold≥98%Quality Assurance of this compound
Column TypeThermo ODS Hypersil (2.1 × 150 mm; 3 μm)Quantification of other compounds using this compound as IS nih.govnih.gov
Mobile Phase (Example)5 mmol/L ammonium (B1175870) acetate (B1210297) (A)-acetonitrile (B) (30:70, v/v)Quantification of other compounds using this compound as IS nih.govnih.gov
Temperature25 °CQuantification of other compounds using this compound as IS nih.govnih.gov
Run Time3.5 minQuantification of other compounds using this compound as IS nih.govnih.gov

Mass Spectrometry (MS) in this compound Research

Mass Spectrometry (MS) is an indispensable analytical technique in this compound research, providing crucial information regarding molecular weight, elemental composition, and structural details of the parent compound and its metabolites. Its high sensitivity allows for the analysis of even minute quantities of substances currenta.de.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely applied for metabolite profiling of this compound. This approach combines the separation capabilities of LC with the high sensitivity and specificity of MS, enabling the identification and quantification of metabolites in complex biological matrices.

In studies investigating the biotransformation of this compound in filamentous fungi, LC coupled with mass spectrometry has been employed to assay the resulting metabolites researchgate.netnih.govcapes.gov.br. These studies revealed that this compound is converted into phase II glucoside and riboside conjugates, with the glucoside conjugate being the predominant product, often exceeding 90% yield researchgate.netnih.govcapes.gov.br. Notably, no phase I metabolites were detected in these fungal biotransformation studies, indicating this compound's resistance to oxidative degradation in these systems researchgate.netnih.gov.

This compound has also been utilized as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the simultaneous determination of other compounds, such as tropicamide (B1683271) and phenylephrine (B352888), in biological tissues and plasma patsnap.comnih.gov. This application underscores this compound's suitability for LC-MS/MS analysis and provides specific mass-to-charge (m/z) data for its protonated molecule. For this compound, the protonated molecule ([M+H]) has been detected at m/z 258.2 nih.govnih.govpatsnap.com. LC-MS/MS systems, particularly those operating in multiple reaction monitoring (MRM) mode, allow for highly selective detection of specific molecular masses, reducing interference from coexisting substances nih.govnih.govmst.or.jp.

Table 2: LC-MS/MS Parameters for this compound (as Internal Standard)

ParameterValue/DescriptionReference
Internal Standard (IS)This compound nih.govnih.govpatsnap.comnih.gov
Ionization ModePositive Electrospray Ionization (ESI) nih.govnih.govpatsnap.comnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.govnih.govpatsnap.comnih.gov
Precursor Ion (IS)m/z 258.2 ([M+H]) nih.govnih.govpatsnap.com
Product Ion (IS)m/z 121.0 nih.govnih.gov
Column (Example)ZORBAX Eclipse XDB-C (4.6 mm × 50 mm, 5 μm) patsnap.com
Mobile Phase (Example)Methanol:Acetonitrile (1:1, V/V) and 5 mM ammonium formate:methanol (9:1, V/V) patsnap.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Structural Elucidation

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a hyphenated technique that combines the high-resolution separation power of capillary electrophoresis with the analytical capabilities of mass spectrometry. While direct specific applications of CE-MS for this compound were not found in the provided search results, CE-MS is a recognized method for the structural elucidation of drug metabolites researchgate.netmdpi.com. It is particularly effective for separating charged species and can be coupled with high-resolution mass spectrometers for detailed structural information researchgate.netmdpi.com. This technique is free from the influence of sample volatility and molecular weight, making it suitable for a wide range of analytes mdpi.com. Given this compound's potential for forming polar, charged conjugates, CE-MS could theoretically complement LC-MS in providing orthogonal separation and aiding in the structural elucidation of complex or isomeric metabolites.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely utilized in this compound research, especially when coupled with liquid chromatography. ESI is particularly well-suited for the analysis of polar and semi-polar compounds, which often include drug molecules and their metabolites thermofisher.com.

A primary application of ESI-MS for this compound is the validation of its molecular weight . The technique provides accurate mass measurements of the intact molecule or its protonated/deprotonated forms. For this compound, the protonated molecule ([M+H]) has been consistently observed at m/z 258.2 in HPLC-ESI MS/MS methods where it served as an internal standard nih.govnih.govpatsnap.com.

Beyond molecular weight confirmation, ESI-MS, especially in tandem (ESI-MS/MS or ESI-MS) mode, is crucial for metabolite identification and structural elucidation. By inducing fragmentation of the precursor ions, ESI-MS/MS generates characteristic fragment ions that provide detailed structural insights thermofisher.comcurrenta.de. This capability is vital for confirming the structures of identified metabolites, such as the glucoside and riboside conjugates of this compound researchgate.net. The combination of ESI-MS with LC allows for the analysis of complex mixtures, enabling the acquisition of structural information even for minor components currenta.de.

Table 3: Identified Phase II Metabolites of this compound in Fungi

Metabolite TypeCharacteristicsYield (Glucoside)Reference
Glucoside ConjugateMajor phase II metabolite>90% researchgate.netnih.govcapes.gov.br
Riboside ConjugateMinor phase II metabolite- researchgate.netnih.govcapes.gov.br

Spectroscopic Methods in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique indispensable for studying the structure, dynamics, and interactions of molecules numberanalytics.comnumberanalytics.com. It offers comprehensive information regarding the number and type of atoms, their connectivity, and their spatial arrangement within a molecule numberanalytics.com. For this compound, NMR spectroscopy, including ¹H and ¹³C NMR, has been employed to confirm its structural integrity . Furthermore, ¹H NMR, in conjunction with electrospray ion trap mass spectrometry, has been utilized to confirm the molecular structure of this compound-2-glucuronide, a phase II metabolite of this compound researchgate.net.

NMR spectroscopy is highly sensitive to molecular interactions, enabling researchers to investigate the intricate dynamics of molecular processes, such as molecular rotation, diffusion, and chemical exchange numberanalytics.com. It is also capable of analyzing complex systems, including mixtures and molecular complexes numberanalytics.comnumberanalytics.com. In bio-NMR spectroscopy, this technique is particularly valuable for confirming binding interactions between a ligand and a macromolecule, and it is applied in biophysical fragment screening and binding validation activities evotec.com. Advanced NMR techniques, including multidimensional NMR spectroscopy and specific pulse sequences like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide deeper insights into molecular interactions, conformational dynamics, and structural properties numberanalytics.com.

This compound as an Internal Standard in Bioanalytical Research

This compound has demonstrated its utility as a reliable internal standard (IS) in various bioanalytical research applications, particularly in quantitative analyses employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netpatsnap.comnih.gov. The inclusion of an internal standard is a common practice in bioanalytical assays to minimize variability and to compensate for potential differences in recovery, liquid handling, and ionization efficiency nih.gov.

Several studies highlight the successful application of this compound as an internal standard:

Quantification of Rotundic Acid (RA): this compound was effectively used as an internal standard in a simple and sensitive liquid chromatography with triple quadrupole mass spectrometry (LC-QqQ-MS/MS) method developed and validated for quantifying rotundic acid (RA) concentration in rat plasma and tissue researchgate.netpatsnap.comdoaj.org222.198.130.

Simultaneous Determination of Tropicamide and Phenylephrine: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of tropicamide and phenylephrine concentrations in rabbit ocular tissues and plasma also utilized this compound as an internal standard patsnap.com.

Pharmacokinetic Study of Puquitinib (B1684233): In a sensitive and specific high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI MS/MS) method for the quantification and pharmacokinetic investigation of plasma puquitinib in human cancer patients, this compound served as the internal standard patsnap.comnih.gov. The optimized method utilized specific ion transitions for this compound, with an m/z of 258.2 transitioning to 121.0 patsnap.comnih.gov. The absolute extraction recovery for this compound as the internal standard was reported to be 49.3% in this study nih.gov.

These applications underscore this compound's suitability and effectiveness as an internal standard in complex bioanalytical matrices, contributing to the precision and reliability of quantitative measurements.

Future Research Directions and Theoretical Applications of Etofesalamide

Exploration of Novel Molecular Targets for Etofesalamide

The current understanding of this compound's mechanism of action, particularly its inhibition of ALK, opens avenues for exploring additional molecular targets. Future research could focus on identifying other kinases or signaling pathways that this compound might modulate, either directly or indirectly. This exploration could involve:

High-throughput phenotypic screening: Screening this compound against diverse cell lines or disease models to identify novel biological effects that could point to new targets.

Target deconvolution studies: Employing advanced proteomic and genomic techniques to identify proteins or pathways that interact with this compound, even at sub-inhibitory concentrations. This could involve affinity chromatography coupled with mass spectrometry or CRISPR-based genetic screens.

Computational predictions: Utilizing in silico methods, such as molecular docking and machine learning algorithms, to predict potential off-targets or new binding sites based on this compound's chemical structure and known target profiles. For instance, computational approaches are increasingly used to identify novel drug targets against pathogens like Staphylococcus aureus. nih.gov

Such investigations could reveal new therapeutic applications beyond its current indications, potentially in other inflammatory conditions, autoimmune diseases, or different cancer types where ALK or related pathways are implicated.

Development of Advanced Preclinical Models for this compound Research

To enhance the translational success of this compound research, the development and utilization of more physiologically relevant preclinical models are crucial. Current preclinical models, while valuable, often fail to fully recapitulate human disease complexity. nih.gov Future directions include:

Organoid and patient-derived xenograft (PDX) models: These models offer a more accurate representation of human tumor biology and patient-specific responses, allowing for more predictive efficacy and toxicity assessments of this compound in oncology.

Advanced in vitro systems: Developing complex 3D cell culture systems, microfluidic "organ-on-a-chip" platforms, or co-culture models that mimic the tissue microenvironment more closely. This would allow for a better understanding of this compound's interactions with various cell types and the extracellular matrix.

Refined animal models: While this compound has been studied in animal models for its anti-inflammatory and anti-cancer effects, further development of models that better reflect chronic disease progression or specific genetic mutations could provide deeper insights into its long-term efficacy and potential resistance mechanisms. For example, preclinical models are vital for testing new therapeutic agents like combretastatin (B1194345) A4 phosphate. nih.gov

These advanced models would provide a more robust platform for evaluating this compound's efficacy, pharmacokinetics, and pharmacodynamics before human clinical trials, thereby improving the predictability of outcomes.

Integration of this compound Research with Emerging Drug Discovery Paradigms

The field of drug discovery is rapidly evolving with new technologies and approaches. Integrating this compound research into these emerging paradigms can significantly accelerate its development and broaden its impact. Key areas of integration include:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML can be leveraged for various aspects, such as predicting this compound's absorption, distribution, metabolism, and excretion (ADME) properties, identifying potential drug-drug interactions, or optimizing its chemical structure for improved potency and selectivity. arxiv.org LLMs, for instance, are being integrated into drug discovery to understand disease mechanisms and enhance drug molecule design. arxiv.org

High-throughput and phenotypic drug discovery: While this compound's primary mechanism (ALK inhibition) is known, applying high-throughput phenotypic screening could uncover new biological activities not directly linked to ALK, leading to repurposing opportunities.

Personalized medicine approaches: As the understanding of individual patient variability grows, this compound research could integrate with personalized medicine by identifying biomarkers that predict patient response or resistance, leading to more targeted therapies. datainsightsmarket.com This trend emphasizes tailoring treatments based on individual genetic and molecular profiles. google.com

Combination therapies: Exploring this compound's potential in combination with other therapeutic agents to achieve synergistic effects, overcome resistance, or reduce dosage-related side effects. This is a promising future direction in drug development. datainsightsmarket.com

This integration would enable a more efficient and data-driven approach to this compound research, from initial discovery to preclinical development.

Theoretical Contributions of this compound Studies to Chemical Biology

Studying this compound's unique properties and interactions can yield fundamental theoretical contributions to chemical biology, a field that uses chemical principles to understand and manipulate biological systems. nih.goveu-openscreen.eu

Understanding phase II metabolism: this compound serves as a model compound for studying phase II metabolism, particularly glucuronidation and sulfation, in various biological systems, including filamentous fungi. researchgate.net Research into its metabolic pathways can provide insights into xenobiotic biotransformation, enzymatic processes, and the role of microbial metabolism in drug activity. researchgate.netmdpi.com

Insights into kinase inhibition: As an ALK inhibitor, this compound's binding characteristics and the structural basis of its selectivity (or lack thereof) can contribute to the broader understanding of kinase pharmacology and the design of more potent and selective kinase inhibitors.

Structure-activity relationship (SAR) elucidation: Detailed studies of this compound's SAR can inform general principles of drug design for compounds targeting similar biological pathways or exhibiting similar anti-inflammatory or anti-cancer activities. This involves understanding how specific chemical features contribute to its biological activity. openaccessjournals.com

Development of chemical probes: this compound or its derivatives could be developed as chemical probes to investigate specific biological processes or pathways, allowing researchers to perturb biological systems with high precision and gain fundamental insights into cellular function and disease mechanisms. Chemical probes are essential tools in chemical biology for non-invasive studies in cells and organisms. nih.gov

These theoretical contributions extend beyond the immediate therapeutic applications of this compound, enriching the foundational knowledge of chemical biology and drug discovery.

Q & A

Q. Table 1: Comparative Analytical Techniques for this compound

Technique Parameter Measured Resolution Sensitivity
HPLC-UVPurity±0.5%0.1 μg/mL
¹H NMRStructural Confirmation±0.01 ppm1 mmol/L
ESI-MSMolecular Weight±0.01 Da0.01 μg/mL

Q. Table 2: Common Contradictions in Pharmacological Data

Study Reported IC₅₀ (nM)Assay ConditionPotential Bias
A (2022)12 ± 310 μM ATP, 30 minUnderestimated target saturation
B (2023)45 ± 7100 μM ATP, 60 minOverestimated due to ATP competition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.